molecular formula C12H12N2S B15094828 2-(2-Pyridylmethylthio)aniline

2-(2-Pyridylmethylthio)aniline

Cat. No.: B15094828
M. Wt: 216.30 g/mol
InChI Key: KAOPKPSNLPGMTE-UHFFFAOYSA-N
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Description

2-(2-Pyridylmethylthio)aniline is an organic compound that features a pyridine ring attached to a benzene ring through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridylmethylthio)aniline typically involves the reaction of 2-chloromethylpyridine with 2-aminothiophenol. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiol group, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of more efficient catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Pyridylmethylthio)aniline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Pyridylmethylthio)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Pyridylmethylthio)aniline involves its interaction with various molecular targets. The sulfur atom can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological molecules, potentially inhibiting enzymes or modulating protein functions.

Comparison with Similar Compounds

    2-(Methylthio)aniline: Similar structure but lacks the pyridine ring.

    2-(Pyridylmethylthio)benzene: Similar structure but lacks the amino group.

Uniqueness: 2-(2-Pyridylmethylthio)aniline is unique due to the presence of both the pyridine and benzene rings, as well as the sulfur and amino groups

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(pyridin-2-ylmethylsulfanyl)aniline

InChI

InChI=1S/C12H12N2S/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2

InChI Key

KAOPKPSNLPGMTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC=CC=N2

Origin of Product

United States

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